molecular formula C12H13NS B1599457 N-methyl-1-(2-thiophen-2-ylphenyl)methanamine CAS No. 852180-66-6

N-methyl-1-(2-thiophen-2-ylphenyl)methanamine

Cat. No. B1599457
CAS RN: 852180-66-6
M. Wt: 203.31 g/mol
InChI Key: MRKJJEJYTBOUTH-UHFFFAOYSA-N
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Description

“N-methyl-1-(2-thiophen-2-ylphenyl)methanamine” is an organic compound that belongs to the class of phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by methanamine .


Molecular Structure Analysis

The molecular formula of “N-methyl-1-(2-thiophen-2-ylphenyl)methanamine” is C12H13NS. It has been used in research studies, for instance, in complex with Leukotriene A4 hydrolase .

Scientific Research Applications

Biased Agonists in Antidepressant Research

A study by Sniecikowska et al. (2019) explored novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed potential as promising antidepressant drug candidates due to their high receptor affinity, selectivity, and favorable drug-like properties. The lead structure displayed potent antidepressant-like activity in preliminary in vivo studies, suggesting a new avenue in antidepressant therapy research (Sniecikowska et al., 2019).

Luminescence Sensing and Pesticide Removal

Zhao et al. (2017) discussed the development of thiophene-based metal-organic frameworks (MOFs) using a thiophene-functionalized dicarboxylic acid. These MOFs showed promising results as luminescent sensory materials, highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Additionally, their capacity for recyclable detection of these contaminants and efficiency in trapping pesticides from waste solutions highlights their potential in environmental monitoring and remediation (Zhao et al., 2017).

Chemotherapy Research

Mbugua et al. (2020) synthesized new palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including thiophene derivatives. These complexes exhibited potential as anticancer agents, demonstrating strong DNA-binding affinity and selective toxicity against various human cancerous cell lines. Their study suggests the viability of these complexes in developing new therapeutic options in cancer treatment (Mbugua et al., 2020).

Solar Cell Applications

In the field of renewable energy, Li et al. (2014) introduced electron-rich molecules based on thiophene cores for use in perovskite-based solar cell devices. They achieved high power conversion efficiencies, demonstrating the potential of thiophene-based materials in enhancing the performance of solar cells, offering an alternative to more expensive materials currently used (Li et al., 2014).

Antibacterial Drug Development

Fan et al. (2020) designed and synthesized phenylthiazole and phenylthiophene pyrimidindiamine derivatives with significant antibacterial activities. One of the compounds showed efficacy against E. coli and S. aureus and displayed a mechanism of action primarily involving the destruction of the bacterial cell membrane. This discovery is crucial in the ongoing battle against antibiotic-resistant bacteria (Fan et al., 2020).

Future Directions

As for the future directions, “N-methyl-1-(2-thiophen-2-ylphenyl)methanamine” could be further studied for its potential applications in various fields, given its involvement in complex with Leukotriene A4 hydrolase .

properties

IUPAC Name

N-methyl-1-(2-thiophen-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-13-9-10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKJJEJYTBOUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427632
Record name N-Methyl-N-(2-thien-2-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(2-thiophen-2-ylphenyl)methanamine

CAS RN

852180-66-6
Record name N-Methyl-N-(2-thien-2-ylbenzyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852180666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-(2-thien-2-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-N-(2-THIEN-2-YLBENZYL)AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXK7BCF78O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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